N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide
Description
N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylacetamide is a synthetic acetamide derivative characterized by a diphenylacetyl core linked to a 3,4-dimethoxyphenethylamine moiety. The compound’s structure combines lipophilic diphenyl groups with electron-rich methoxy substituents, which may enhance its interaction with biological targets such as enzymes or receptors.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO3/c1-27-21-14-13-18(17-22(21)28-2)15-16-25-24(26)23(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-14,17,23H,15-16H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATNUUEWRLXGFSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90952807 | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
30488-64-3 | |
| Record name | NSC149616 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=149616 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-[2-(3,4-Dimethoxyphenyl)ethyl]-2,2-diphenylethanimidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90952807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide typically involves the reaction of 3,4-dimethoxyphenethylamine with diphenylacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
[ \text{3,4-dimethoxyphenethylamine} + \text{diphenylacetyl chloride} \rightarrow \text{this compound} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups on the phenyl ring can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic medium.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding amine.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit certain enzymes involved in metabolic pathways or interact with receptors to alter cellular signaling. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Modifications and Bioactivity
(a) N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)
- Structure : Replaces the diphenylacetyl group with a benzoyl moiety.
- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .
- Properties: Lower molecular weight (MW: ~283.3 g/mol) compared to the diphenylacetamide analog.
- Bioactivity: Not explicitly reported, but benzamide derivatives are often explored as enzyme inhibitors or receptor modulators.
(b) N-((3,4-Dimethoxyphenyl)carbamothioyl)-2,2-diphenylacetamide (MPT)
- Structure : Incorporates a thiourea (-NH-CS-NH-) bridge instead of the ethylamine linker.
- Application: Functions as an aggregation-induced emission enhancement (AIEE) fluorescent probe for deferasirox detection. The thiourea group enables non-covalent interactions (e.g., hydrogen bonding) with analytes in aqueous media .
- Key Difference : The thiourea modification introduces fluorescence properties absent in the parent compound.
(c) N-[1-(Diethylamino)-3-morpholin-4-ylpropan-2-yl]-2,2-diphenylacetamide (L2)
- Structure: Features a branched amine side chain with diethylamino and morpholine groups.
- Bioactivity: Identified as a potent anti-inflammatory candidate with COX-2 inhibitory activity comparable to diclofenac and ibuprofen. The morpholine and diethylamino groups may enhance solubility and target engagement .
- Pharmacological Advantage : Higher ligand efficiency and inhibition constants (Ki) than simpler analogs .
(d) 2,2-Diphenylacetamide Derivatives (e.g., Loperamide Precursors)
- Structure : Retains the diphenylacetyl core but lacks the 3,4-dimethoxyphenethyl group.
- Applications : Used in pharmaceuticals such as loperamide (antidiarrheal) and darifenacin (antimuscarinic). The rigid diphenyl conformation (dihedral angle: ~85°) facilitates binding to opioid or muscarinic receptors .
Physicochemical and Pharmacokinetic Properties
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by its unique molecular structure, which includes a diphenylacetamide core and a 3,4-dimethoxyphenyl substituent. The compound's chemical formula is CHNO, with a molecular weight of 336.42 g/mol.
Anticancer Activity
Recent studies have evaluated the anticancer potential of compounds related to this compound. For instance, derivatives with similar structures have shown significant inhibition against various cancer cell lines. A study indicated that certain thiazolidinone derivatives exhibited high growth inhibition percentages against leukemia (84.19%) and CNS cancer cell lines (72.11%) . This suggests that compounds with similar structural motifs may also possess anticancer properties.
Table 1: In Vitro Anticancer Activity of Related Compounds
| Compound | Cell Line | Growth Inhibition (%) |
|---|---|---|
| 4g | MOLT-4 (Leukemia) | 84.19 |
| 4p | SF-295 (CNS Cancer) | 72.11 |
| 3g | RPMI-8226 (Leukemia) | 56.92 |
Neuroprotective Effects
Research has indicated that compounds with structural similarities to this compound may exhibit neuroprotective effects. A study highlighted the neuroprotective properties of certain diphenylacetamides against oxidative stress-induced neuronal cell death . This suggests potential applications in treating neurodegenerative diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Antioxidant Activity : The presence of methoxy groups in the structure may enhance antioxidant activity, which is crucial in combating oxidative stress in cells.
- Inhibition of Cell Proliferation : Similar compounds have been shown to inhibit cell proliferation through apoptosis induction in cancer cells .
- Modulation of Signaling Pathways : Certain derivatives affect signaling pathways involved in cell survival and apoptosis, suggesting a multifaceted approach to their biological activity.
Case Studies and Research Findings
- Anticancer Screening : A comprehensive screening was conducted on various derivatives to assess their anticancer properties using the National Cancer Institute's protocols. Compounds were tested against multiple cancer cell lines, revealing promising results for those with methoxy substitutions .
- Neuroprotective Studies : In vitro studies demonstrated that related compounds could protect neuronal cells from apoptosis induced by oxidative stress. This was measured using assays for cell viability and reactive oxygen species levels .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[2-(3,4-dimethoxyphenyl)ethyl]-2,2-diphenylacetamide?
- Methodological Answer : The compound can be synthesized via a two-step protocol:
Acylation : React 3,4-dimethoxyphenethylamine with 2,2-diphenylacetyl chloride in anhydrous dichloromethane (DCM) under nitrogen. Use triethylamine (TEA) as a base to neutralize HCl byproducts .
Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol to isolate the pure product. Monitor reaction progress via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) .
- Key Considerations : Ensure stoichiometric control of the acylating agent to avoid over-acylation byproducts.
Q. How should researchers validate the structural identity and purity of this compound?
- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:
- 1H/13C NMR : Confirm the presence of diphenyl groups (δ 7.2–7.5 ppm, aromatic protons) and the ethylenediamine linker (δ 2.8–3.4 ppm, methylene protons adjacent to amide) .
- Mass Spectrometry (MS) : Compare the observed molecular ion ([M+H]+) with the theoretical molecular weight (calculated via software like ChemDraw).
- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water mobile phase .
Advanced Research Questions
Q. How can reaction parameters be systematically optimized to enhance yield and scalability?
- Methodological Answer : Apply statistical design of experiments (DoE) to identify critical variables:
- Factors : Temperature, solvent polarity, catalyst loading, and reaction time.
- Response Surface Methodology (RSM) : Use a central composite design to model interactions between variables and predict optimal conditions .
- Case Study : For similar acetamides, optimizing solvent polarity (e.g., switching from DCM to THF) increased yields by 15% due to improved solubility of intermediates .
Q. What computational tools are effective for predicting biological targets or metabolic pathways of this compound?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against protein databases (e.g., PDB) for potential binding affinities, focusing on enzymes like acetylcholinesterase or GPCRs due to structural analogs .
- ADMET Prediction : Employ SwissADME or ADMETLab to estimate pharmacokinetic properties (e.g., logP, bioavailability) and prioritize in vitro testing .
Q. How can researchers address discrepancies in reported biological activity data (e.g., conflicting IC50 values)?
- Methodological Answer :
Standardize Assay Conditions : Ensure uniform cell lines (e.g., HEK293 vs. CHO), buffer pH, and incubation times.
Control for Purity : Re-test batches with HPLC-confirmed purity >98% to rule out impurity-driven artifacts .
Meta-Analysis : Use tools like RevMan to statistically reconcile data across studies, accounting for variables like assay sensitivity .
Q. What strategies mitigate challenges in spectral interpretation (e.g., overlapping signals in NMR)?
- Methodological Answer :
- 2D NMR Techniques : Employ HSQC and HMBC to resolve ambiguous proton-carbon correlations, particularly for crowded aromatic regions .
- Dynamic NMR : Conduct variable-temperature experiments to distinguish conformational isomers (e.g., rotamers) .
- Comparative Analysis : Cross-reference with structurally similar compounds (e.g., N-(3,5-dimethylphenyl)-2,2-diphenylacetamide) to assign challenging peaks .
Contradiction Analysis & Troubleshooting
Q. Why might batch-to-batch variability in crystallinity occur, and how is this resolved?
- Root Cause : Polymorphism due to rapid cooling during recrystallization.
- Solution : Use controlled slow cooling (0.5°C/min) and seed crystals from prior batches. Confirm crystal form via XRPD .
Q. How to address low reproducibility in enzymatic inhibition assays?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
